BTT 3033

Vue d'ensemble

Description

BTT 3033 est un inhibiteur sélectif de l’intégrine alpha-2 bêta-1, une protéine qui joue un rôle crucial dans l’adhésion cellulaire et la signalisation. Ce composé est connu pour sa capacité à se lier au domaine I alpha-2, inhibant ainsi la liaison des plaquettes au collagène I et induisant l’apoptose cellulaire. This compound a montré un potentiel dans la recherche sur le cancer de la prostate, l’inflammation et les maladies cardiovasculaires .

Applications De Recherche Scientifique

BTT 3033 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.

Biology: Investigated for its role in cell proliferation, apoptosis, and migration.

Medicine: Explored as a potential therapeutic agent for prostate cancer, inflammation, and cardiovascular diseases.

Industry: Utilized in the development of new drugs targeting integrin alpha-2 beta-1

Mécanisme D'action

BTT 3033 exerce ses effets en inhibant sélectivement l’intégrine alpha-2 bêta-1. Il se lie au domaine I alpha-2, empêchant l’intégrine d’interagir avec le collagène I. Cette inhibition perturbe l’adhésion et la signalisation cellulaires, entraînant une réduction de la prolifération cellulaire et une augmentation de l’apoptose. Le composé affecte également diverses voies intracellulaires, notamment l’activation des espèces réactives de l’oxygène, la régulation positive de la protéine Bax et l’activation de la caspase-3 .

Analyse Biochimique

Biochemical Properties

BTT 3033 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the α2I domain, exhibiting selectivity for α2β1 over integrins α3β1, α4β1, α5β1, and αv . This interaction inhibits platelet binding to collagen I and cell proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits cell viability and proliferation by inducing G1 cell cycle arrest in LNcap‐FGC, and DU‐145 cells . Furthermore, this compound induces apoptosis through the activation of ROS, Bax protein upregulation, caspase‐3 activation, and depletion of ΔΨm .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the α2I domain, which leads to the inhibition of α2β1 . This interaction results in the inhibition of platelet binding to collagen I and cell proliferation, and the induction of cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound suppresses MMP13 expression and increases the expression of MMP1 and MT-MMP1 in human articular cartilage‑derived chondrocytes over a period of 15 to 28 days .

Metabolic Pathways

Given its role as an inhibitor of α2β1, it is likely involved in pathways related to cell proliferation and apoptosis .

Transport and Distribution

Given its role as an inhibitor of α2β1, it is likely that it interacts with transporters or binding proteins related to this integrin .

Subcellular Localization

Given its role as an inhibitor of α2β1, it is likely localized to areas where this integrin is present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

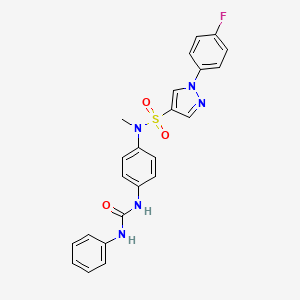

La synthèse de BTT 3033 implique plusieurs étapes, à commencer par la préparation de la structure de base, qui est un pyrazole-4-sulfonamide. Les étapes clés incluent:

Formation du cycle pyrazole: Ceci est généralement réalisé par la réaction d’un dérivé d’hydrazine avec une 1,3-dicétone.

Sulfonation: Le cycle pyrazole est ensuite sulfoné à l’aide d’un agent sulfonant tel que l’acide chlorosulfonique.

Réactions de couplage: Le pyrazole sulfoné est couplé à diverses amines aromatiques pour introduire les substituants souhaités.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Des paramètres clés tels que la température, le solvant et le temps de réaction sont soigneusement contrôlés. Le produit final est purifié à l’aide de techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

BTT 3033 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction: Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Substitution: Cette réaction implique le remplacement d’un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Réactifs et conditions courants

Oxydation: Peroxyde d’hydrogène en milieu acide.

Réduction: Borohydrure de sodium dans le méthanol.

Substitution: Halogènes en présence d’un catalyseur comme le chlorure de fer(III).

Principaux produits formés

Oxydation: Formation de sulfoxydes ou de sulfones.

Réduction: Formation d’amines ou d’alcools.

Substitution: Formation de dérivés halogénés.

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment:

Chimie: Utilisé comme outil pour étudier l’adhésion cellulaire et les voies de signalisation médiées par les intégrines.

Biologie: Étudié pour son rôle dans la prolifération cellulaire, l’apoptose et la migration.

Médecine: Exploré comme agent thérapeutique potentiel pour le cancer de la prostate, l’inflammation et les maladies cardiovasculaires.

Industrie: Utilisé dans le développement de nouveaux médicaments ciblant l’intégrine alpha-2 bêta-1

Comparaison Avec Des Composés Similaires

Composés similaires

BTT 3032: Un autre inhibiteur de l’intégrine avec une structure similaire mais une sélectivité différente.

BTT 3034: Un composé ayant des effets inhibiteurs similaires sur l’intégrine alpha-2 bêta-1 mais des propriétés pharmacocinétiques différentes.

Unicité

BTT 3033 est unique en raison de sa haute sélectivité pour l’intégrine alpha-2 bêta-1 et sa capacité à induire l’apoptose dans les cellules cancéreuses. Son mécanisme d’inhibition conformationnelle-sélective le distingue des autres inhibiteurs de l’intégrine, ce qui en fait un outil précieux dans la recherche scientifique et le développement de médicaments .

Propriétés

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)pyrazol-4-yl]sulfonyl-methylamino]phenyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O3S/c1-28(33(31,32)22-15-25-29(16-22)21-11-7-17(24)8-12-21)20-13-9-19(10-14-20)27-23(30)26-18-5-3-2-4-6-18/h2-16H,1H3,(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLIQOPYDUKWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

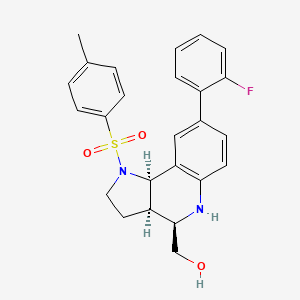

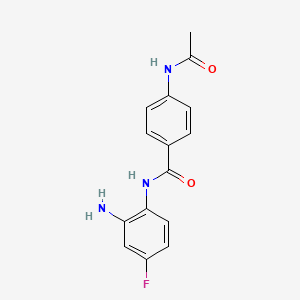

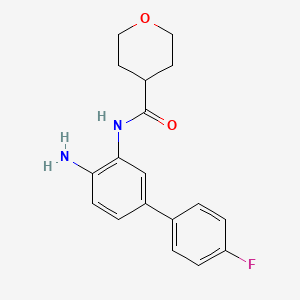

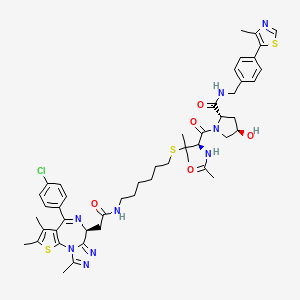

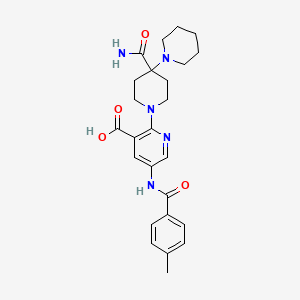

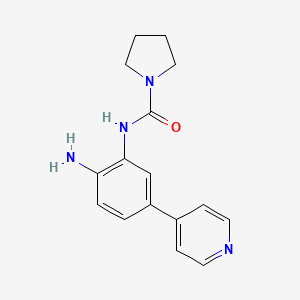

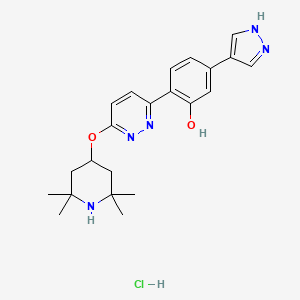

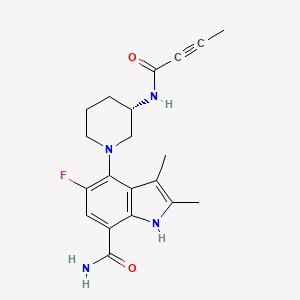

Feasible Synthetic Routes

Q1: What is the primary molecular target of BTT-3033 and how does this interaction affect cellular processes?

A: BTT-3033 is a selective inhibitor of the α2β1 integrin, a cell surface receptor that plays a crucial role in cell adhesion and signaling. [, , , , , ] By binding to the α2I domain of the α2 subunit, BTT-3033 disrupts the interaction between α2β1 integrin and its primary ligand, collagen I. [, , ] This disruption inhibits various downstream signaling pathways, including FAK/ERK½ signaling, leading to reduced cell adhesion, migration, proliferation, and altered cellular responses. [, , , ]

Q2: Research shows that BTT-3033 inhibits both neurogenic and thromboxane A2-induced contractions in human prostate smooth muscle. What is the proposed mechanism for this inhibitory effect?

A: While BTT-3033 primarily targets α2β1 integrin, its inhibitory effect on prostate smooth muscle contraction suggests an interplay between integrin signaling and other pathways involved in smooth muscle function. [] Further research is needed to fully elucidate the precise mechanisms underlying this observation.

Q3: How does the inhibitory activity of BTT-3033 differ under static versus shear stress conditions, and what does this reveal about the role of α2β1 integrin in platelet function?

A: Interestingly, BTT-3033 demonstrates stronger inhibitory activity on platelet adhesion to collagen under shear stress conditions, mimicking the physiological environment of blood flow. [] This suggests that the non-activated conformation of α2β1 integrin, which is preferentially targeted by BTT-3033 under shear stress, plays a crucial role in the initial interaction between platelets and collagen during thrombus formation. [] This finding highlights the importance of considering mechanical forces when studying integrin function and developing targeted therapies.

Q4: BTT-3033 appears to affect the expression of certain proteins involved in the renin-angiotensin system (RAS) in renal cancer cells. Could you elaborate on these findings?

A: Studies indicate that BTT-3033 treatment leads to a decrease in the expression of angiotensin-converting enzyme (ACE) and the angiotensin II type 1 receptor (AGT1) in renal cancer cells. [] Since the RAS system is implicated in tumor growth and progression, these findings suggest that BTT-3033 might exert anti-tumor effects by modulating the RAS pathway. []

Q5: What insights have phosphoproteomic analyses provided regarding the downstream targets of BTT-3033 in prostate stromal cells?

A: Phosphoproteomic studies have identified several potential downstream targets of BTT-3033 in prostate stromal cells, including LIM domain kinases (LIMA1, ZYX, TRIP6), polo-like kinase 1 (PLK1), and GTPase signaling proteins like DVL2. [] These proteins are involved in various cellular processes such as focal adhesion formation, cytoskeletal regulation, and cell cycle control, suggesting that BTT-3033 might influence these processes through its impact on these targets. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

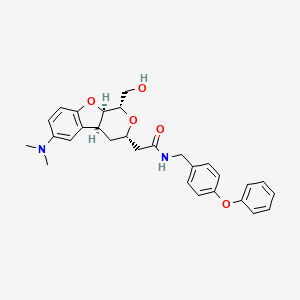

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)